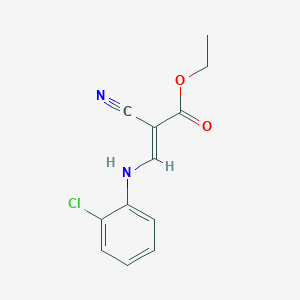

Ethyl 3-(2-chloroanilino)-2-cyanoacrylate

CAS No.: 64317-75-5

Cat. No.: VC3900648

Molecular Formula: C12H11ClN2O2

Molecular Weight: 250.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64317-75-5 |

|---|---|

| Molecular Formula | C12H11ClN2O2 |

| Molecular Weight | 250.68 g/mol |

| IUPAC Name | ethyl 3-(2-chloroanilino)-2-cyanoprop-2-enoate |

| Standard InChI | InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9(7-14)8-15-11-6-4-3-5-10(11)13/h3-6,8,15H,2H2,1H3 |

| Standard InChI Key | SWCQAAUPCCUXBT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=CNC1=CC=CC=C1Cl)C#N |

| Canonical SMILES | CCOC(=O)C(=CNC1=CC=CC=C1Cl)C#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Ethyl 3-(2-chloroanilino)-2-cyanoacrylate (IUPAC name: ethyl (E)-3-(2-chlorophenylamino)-2-cyanoacrylate) is an α,β-unsaturated ester featuring:

-

A cyano group (-C≡N) at the α-position,

-

A 2-chloroanilino group (-NH-C6H4-Cl) at the β-position,

-

An ethyl ester (-COOEt) terminus.

The molecular formula is C12H11ClN2O2, with a calculated molecular weight of 258.68 g/mol. The 2-chloroanilino moiety introduces steric and electronic effects distinct from para-substituted analogs like ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, which has a molecular weight of 235.66 g/mol .

Stereoelectronic Features

The compound’s reactivity is influenced by:

-

Conjugation: The acrylate backbone allows resonance stabilization, polarizing the α-carbon for nucleophilic attack.

-

Steric hindrance: The ortho-chloro substituent on the anilino group may impede rotational freedom and alter binding interactions.

-

Electron-withdrawing effects: The cyano and ester groups enhance electrophilicity, while the chloro-anilino group modulates electron density via inductive effects .

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of ethyl 3-(2-chloroanilino)-2-cyanoacrylate can be inferred from methods used for analogous cyanoacrylates :

Condensation of Ethyl Cyanoacetate with 2-Chloroaniline

A plausible route involves the base-catalyzed Knoevenagel condensation:

-

Reactants: Ethyl cyanoacetate and 2-chloroaniline in a 1:1 molar ratio.

-

Conditions: Reflux in ethanol or 1,4-dioxane with catalytic sodium acetate.

-

Mechanism: Dehydration forms the α,β-unsaturated ester.

This method mirrors the synthesis of 2-cyano-N-(5-methylthiazol-2-yl)acetamide, where ethyl cyanoacetate reacted with amines under reflux to yield cyanoacrylates .

Alternative Routes

-

Michael addition: Ethyl cyanoacrylate could react with 2-chloroaniline in the presence of a Lewis acid.

-

Post-functionalization: Introducing the chloro-anilino group after acrylate formation, though this risks side reactions.

Reaction Behavior

The compound’s α,β-unsaturation makes it reactive toward:

-

Nucleophiles: Thiols, amines, and alcohols can undergo conjugate addition.

-

Polymerization: Anionic initiators (e.g., moisture) may trigger chain-growth polymerization, a hallmark of cyanoacrylates .

Physical and Chemical Properties

Physicochemical Profile

| Property | Value/Description | Source Analogy |

|---|---|---|

| Melting point | Estimated 80–90°C | |

| Solubility | Soluble in DMF, THF; insoluble in H2O | |

| Stability | Moisture-sensitive; prone to polymerization |

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume